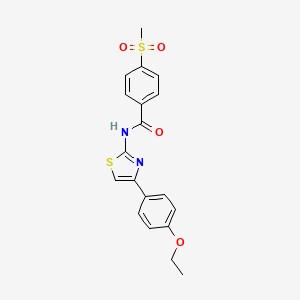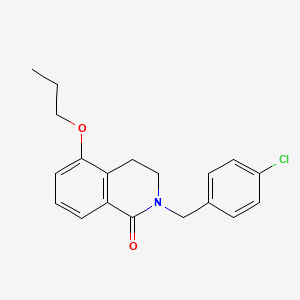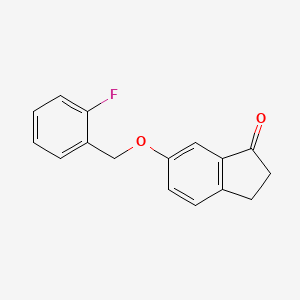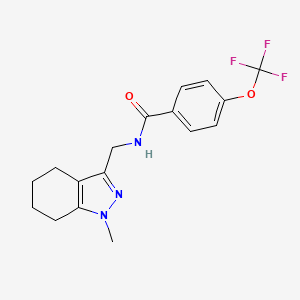![molecular formula C11H15ClFN B2520970 N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride CAS No. 1384657-90-2](/img/structure/B2520970.png)
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. The first paper discusses a designer drug with a complex structure involving a pyrazole ring and various substituents, including a 4-fluorophenyl group, which is structurally related to the 2-fluorophenyl group in the compound of interest . The second paper examines photochemical reactions involving cyclobutane formation, which is relevant since N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride contains a cyclobutane ring .
Synthesis Analysis
While the synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is not explicitly described in the papers, the methods used in the first paper for the synthesis and structure elucidation of a complex designer drug could potentially be adapted for synthesizing related compounds . The second paper provides information on the photochemical reactions that can lead to cyclobutane formation, which might be a step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride would likely be analyzed using techniques similar to those described in the first paper, such as NMR spectroscopy and MS techniques . These methods are essential for determining the positions of substituents on the ring structures and for confirming the identity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactions involving N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride are not covered in the provided papers. However, the photochemical reactions discussed in the second paper, which lead to cyclobutane and oxetane formation, could be relevant for understanding the reactivity of the cyclobutane ring in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the techniques and analyses used in these papers for other compounds could be applied to determine such properties for the compound .
科学的研究の応用
Synthesis and Characterization
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), a compound related to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, was synthesized and characterized. This study highlights the importance of proper identification and differentiation of research chemicals, as mislabeling can occur. Pharmacological activities of such compounds remain to be explored (McLaughlin et al., 2016).
Structure Elucidation
- The structure of a similar designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, was elucidated using NMR spectroscopic and mass spectrometric techniques. This process involved comparing predicted and observed chemical shifts, which is crucial for accurate structure determination of such complex molecules (Girreser et al., 2016).
Antidepressive Activity
- A study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, another compound similar to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, showed promising results in antidepressant activity. It was synthesized and its structure was confirmed by IR and 1H NMR. Its antidepressant activities were tested in mice, indicating its potential for further investigation in this area (Yuan, 2012).
Analytical Characterization
- The analytical characterization of compounds like flunarizine hydrochloride and its degradation products, which are structurally related to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, was performed using micellar and microemulsion liquid chromatography. Such studies are crucial for understanding the stability and decomposition pathways of pharmaceutical compounds (El-Sherbiny et al., 2005).
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNGZMKFZXZEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)
![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

amino]acetamide](/img/structure/B2520907.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)